2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Description

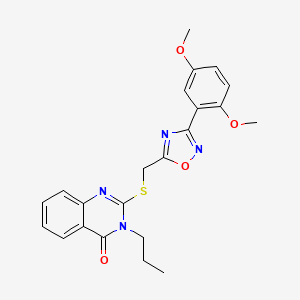

This compound is a heterocyclic derivative featuring a quinazolin-4(3H)-one core modified with a 1,2,4-oxadiazole ring bearing a 2,5-dimethoxyphenyl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors implicated in cancer, viral infections, or thrombotic disorders .

Properties

IUPAC Name |

2-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-4-11-26-21(27)15-7-5-6-8-17(15)23-22(26)31-13-19-24-20(25-30-19)16-12-14(28-2)9-10-18(16)29-3/h5-10,12H,4,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINHALKPUPQCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2,5-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Attachment of the Oxadiazole to the Quinazolinone Core: The oxadiazole intermediate is then reacted with a quinazolinone derivative, often through a nucleophilic substitution reaction, to form the desired compound.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the oxadiazole moiety exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies :

- A study demonstrated that compounds similar to this one showed cytotoxicity against various cancer cell lines, with IC50 values indicating strong efficacy (PMID: 344316226) .

- Another investigation highlighted the importance of structural modifications on the phenyl ring, which significantly influenced the anticancer activity, emphasizing structure-activity relationships (SAR) .

Antimicrobial Properties

Compounds containing oxadiazole and quinazoline structures have been explored for their antimicrobial effects. These compounds can disrupt bacterial cell walls or interfere with metabolic pathways.

Research Findings :

- Studies have shown that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been investigated, with promising results in reducing inflammation markers in vitro.

Mechanism of Action :

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Synthetic Routes

The synthesis of 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves several steps:

- Formation of Oxadiazole Ring : This can be achieved by reacting appropriate hydrazides with nitriles under acidic conditions.

- Thioether Formation : The introduction of thioether linkages is performed through nucleophilic substitution reactions.

- Quinazoline Synthesis : The final step involves cyclization to form the quinazoline core.

Mechanism of Action

The mechanism by which 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of sulfur-linked heterocyclic derivatives. Below is a comparative analysis with structurally related analogs:

Key Differentiators

- Quinazolinone vs. Benzamide Core: The target compound’s quinazolinone core is structurally distinct from benzamide derivatives (e.g., Compounds 1–2). Quinazolinones are known for kinase inhibition (e.g., EGFR, PI3K), whereas benzamides often target proteases or platelet receptors .

- This contrasts with electron-withdrawing groups (e.g., nitro, cyano) in analogs like Compound 1, which may improve metabolic stability but reduce solubility .

- Thioether Linkage : The -S- bridge in the target compound may confer flexibility compared to rigid carboxamide linkages in benzamide derivatives, influencing target selectivity .

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability : The oxadiazole ring is less prone to hydrolysis than isoxazole or thiazole rings in analogs (e.g., ), suggesting enhanced in vivo stability .

Research Findings and Limitations

- The 2,5-dimethoxyphenyl group may mimic tyrosine residues in kinase substrates .

- Gaps in Evidence: No explicit cytotoxicity or enzymatic inhibition data exists for the target compound in the provided sources.

Biological Activity

2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic compound that incorporates both an oxadiazole and a quinazolinone moiety. This structure suggests potential biological activities based on the known pharmacological properties of its constituent parts. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN4O4S |

| Molecular Weight | 456.5 g/mol |

| CAS Number | 2319876-54-3 |

The presence of the oxadiazole ring is significant as it is associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various derivatives has been determined using standard methods, revealing significant antibacterial activity.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | MIC (µg/mL) | Bacteria Type |

|---|---|---|

| This compound | TBD | E. coli |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 100 | Staphylococcus aureus |

| Gentamicin (Standard) | 10 | E. coli |

The compound's unique structure may enhance its interaction with bacterial cell membranes or specific enzymes involved in bacterial growth and metabolism.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound under investigation has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of similar quinazolinone derivatives on several cancer cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability.

Table 2: Cytotoxicity of Quinazolinone Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (Breast Cancer) |

| 3-(2,5-Dimethoxyphenyl)-quinazolinone | 12 | HeLa (Cervical Cancer) |

| Standard Drug (Doxorubicin) | 0.5 | MCF-7 |

The anticancer activity appears to be linked to the compound's ability to interfere with DNA synthesis or repair mechanisms in cancer cells.

Anti-inflammatory Activity

Preliminary studies suggest that compounds containing oxadiazole rings can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may inhibit enzymes such as cyclooxygenase or lipoxygenase involved in inflammatory pathways or interact with DNA to exert cytotoxic effects on cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.